molecular formula C5H9ClN2O B1520348 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride CAS No. 1221722-25-3

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride

Cat. No. B1520348
CAS RN: 1221722-25-3
M. Wt: 148.59 g/mol
InChI Key: UKMLWGLTMFEAHR-UHFFFAOYSA-N
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Description

2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is a chemical compound with the CAS Number: 1221722-25-3 . It has a molecular weight of 148.59 and its IUPAC name is 2-amino-N-(prop-2-ynyl)acetamide hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is 1S/C5H8N2O.ClH/c1-2-3-7-5(8)4-6;/h1H,3-4,6H2,(H,7,8);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is a solid . It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor of various CYP enzymes . Its water solubility is very high, with a solubility of 78.0 mg/ml .

Scientific Research Applications

Redox Biology

This compound is used as a thiol-reactive probe known as IPM (2-iodo-N-(prop-2-yn-1-yl)acetamide) to label, enrich, and quantify the reactive cysteinome in cells and tissues . It’s instrumental in studying cysteine’s unique reactivity due to its high nucleophilicity, which is pivotal in redox biology.

Chemical Biology

In chemical biology, 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride serves as a tool for activity-based protein profiling. This application is crucial for mapping the interaction of proteins with various electrophiles and understanding the dynamics of protein modifications .

Pharmaceutical Industry

The pharmaceutical industry can utilize this compound for drug discovery and development. Its ability to react with cysteine residues makes it valuable for identifying potential drug targets and understanding drug-protein interactions .

Proteomics

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride: is used in proteomics for quantitative thiol reactivity profiling (QTRP). This method helps in identifying and quantifying cysteine reactivity in complex proteomes, which is essential for understanding protein functions and interactions .

Synthesis of Imidazo[1,2-a]pyridines

The compound is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with various biological activities. It’s involved in a practical two-step synthesis method for creating these heterocyclic compounds .

Oxidative Stress Research

Researchers use 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride to study oxidative stress by labeling and quantifying cysteine modifications. This is vital for understanding the role of oxidative stress in diseases .

Redox Mechanisms in Cell Signaling

The compound’s reactivity with cysteine allows for the exploration of redox mechanisms in cell signaling pathways. It helps in dissecting the redox regulation of signaling proteins and their impact on cellular functions .

Development of Redox Therapeutics

Finally, 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride can be used in the development of redox therapeutics. By understanding how cysteine residues react under different conditions, new therapeutic strategies targeting redox processes can be devised .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

2-amino-N-prop-2-ynylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-2-3-7-5(8)4-6;/h1H,3-4,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMLWGLTMFEAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride

CAS RN

1221722-25-3
Record name 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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